molecular formula C3H4F4O B2791956 2,3,3,3-Tetrafluoropropan-1-ol CAS No. 13046-44-1

2,3,3,3-Tetrafluoropropan-1-ol

Cat. No.: B2791956
CAS No.: 13046-44-1
M. Wt: 132.058
InChI Key: CAQPTDOAJUMIAI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,3,3-Tetrafluoropropan-1-ol can be synthesized through several methods. One common approach involves the reaction of tetrafluoroethylene with formaldehyde in the presence of a catalyst to form 2,3,3,3-tetrafluoropropanal, which is then reduced to this compound . The reaction conditions typically include:

    Temperature: 60-80°C

    Catalyst: Palladium on carbon (Pd/C)

    Solvent: Methanol or ethanol

Industrial Production Methods

In industrial settings, this compound is produced using a continuous flow reactor to ensure high yield and purity. The process involves the following steps:

Chemical Reactions Analysis

Types of Reactions

2,3,3,3-Tetrafluoropropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2,3,3,3-tetrafluoropropan-1-ol is primarily based on its ability to interact with various molecular targets through hydrogen bonding and van der Waals interactions. The presence of fluorine atoms enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Properties

IUPAC Name

2,3,3,3-tetrafluoropropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F4O/c4-2(1-8)3(5,6)7/h2,8H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQPTDOAJUMIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13046-44-1
Record name 2,3,3,3-tetrafluoropropan-1-ol
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